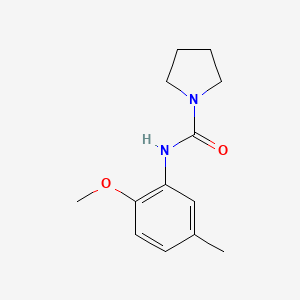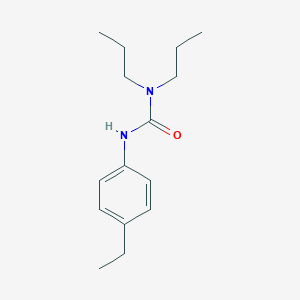![molecular formula C19H23N3O2 B5415460 4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5415460.png)
4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide, also known as ESI-09, is a selective inhibitor of RAC GTPases. RAC GTPases are a family of small GTP-binding proteins that play a crucial role in cell signaling and cytoskeleton dynamics. ESI-09 has been shown to inhibit the activity of RAC GTPases and has potential applications in cancer research and other areas of scientific research.
作用机制
4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide is a selective inhibitor of RAC GTPases, which are involved in cell signaling and cytoskeleton dynamics. RAC GTPases play a crucial role in cell migration, invasion, and proliferation, and their dysregulation has been implicated in cancer and other diseases. This compound inhibits the activity of RAC GTPases by binding to a specific site on the protein, preventing it from interacting with downstream effectors (Shutes et al., 2007).
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cells and tissues. In a study by Kaur et al. (2013), this compound was shown to inhibit the migration and invasion of breast cancer cells by reducing the formation of actin stress fibers and focal adhesions. This compound has also been shown to inhibit the growth of glioblastoma cells by inducing cell cycle arrest and apoptosis (Kaur et al., 2016). In addition, this compound has been shown to have effects on the cardiovascular system, such as reducing the formation of atherosclerotic plaques (Shutes et al., 2007).
实验室实验的优点和局限性
4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide has several advantages for lab experiments, such as its selectivity for RAC GTPases and its ability to inhibit cell migration and invasion. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal concentration and duration of treatment (Kaur et al., 2013).
未来方向
There are several future directions for research on 4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide. One direction is to investigate its potential applications in other areas of scientific research, such as neurobiology and cardiovascular research. Another direction is to further elucidate its mechanism of action and identify downstream effectors of RAC GTPases that are affected by this compound. In addition, further studies are needed to determine the optimal concentration and duration of treatment for this compound and to investigate its potential toxicity in vivo.
合成方法
The synthesis of 4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide involves a series of chemical reactions, starting with the reaction of 6-methyl-2-pyridinylamine with 4-chlorobenzoyl chloride to produce 4-(6-methyl-2-pyridinylamino)benzoyl chloride. This intermediate is then reacted with 2-ethylbutyryl chloride to produce this compound. The synthesis method has been described in detail in a scientific paper by Shutes et al. (2007).
科学研究应用
4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide has potential applications in cancer research, as RAC GTPases have been implicated in the development and progression of cancer. In a study by Kaur et al. (2013), this compound was shown to inhibit the migration and invasion of breast cancer cells in vitro. This compound has also been shown to inhibit the growth of glioblastoma cells in a mouse model (Kaur et al., 2016). In addition, this compound has been shown to have potential applications in other areas of scientific research, such as neurobiology and cardiovascular research (Shutes et al., 2007).
属性
IUPAC Name |
4-(2-ethylbutanoylamino)-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-14(5-2)18(23)21-16-11-9-15(10-12-16)19(24)22-17-8-6-7-13(3)20-17/h6-12,14H,4-5H2,1-3H3,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBAELQKXZUKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5415403.png)

![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B5415417.png)
![4-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5415421.png)
![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5415424.png)
![6-{4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}-9H-purine](/img/structure/B5415441.png)
![2-{[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5415447.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5415452.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}cyclopentanecarboxamide](/img/structure/B5415453.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5415458.png)
![3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5415461.png)